molecular formula C15H23N3O B7513701 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide

4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide

Cat. No. B7513701
M. Wt: 261.36 g/mol
InChI Key: NDGFTFBSTUSHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide, also known as EtEP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. EtEP is a piperazine derivative that has been found to interact with various receptors in the brain and has shown promising results in preclinical studies.

Mechanism of Action

4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide acts as a partial agonist at serotonin 5-HT1A receptors and a full agonist at dopamine D2 receptors. It also has affinity for alpha-1 adrenergic receptors. The exact mechanism of action of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide is not fully understood, but it is thought to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been found to increase the release of dopamine and serotonin in various brain regions, including the prefrontal cortex, nucleus accumbens, and striatum. It also increases the activity of these neurons, leading to enhanced neurotransmission. 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as the potential to reduce drug-seeking behavior in addiction models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in lab experiments is its ability to selectively target specific receptors in the brain. This allows researchers to investigate the role of these receptors in various physiological and pathological conditions. 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide is also relatively easy to synthesize and has been shown to be safe and well-tolerated in preclinical studies.
However, there are also some limitations to using 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in lab experiments. One of the main limitations is its lack of selectivity for specific receptor subtypes. This can make it difficult to tease apart the specific contributions of different receptor subtypes to the observed effects of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide. Additionally, the effects of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide may vary depending on the species and strain of animal used, as well as the dose and route of administration.

Future Directions

There are several future directions for research on 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide. One area of interest is the potential use of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in humans.
Another area of interest is the development of more selective and potent analogs of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide. This could help to overcome some of the limitations of the current compound and provide more insight into the specific contributions of different receptor subtypes to the observed effects of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide.
Finally, there is also potential for using 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide as a tool for studying the neurobiology of reward and motivation. 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been shown to reduce drug-seeking behavior in addiction models, and further research could help to elucidate the neural circuits and mechanisms underlying these effects.
Conclusion:
In conclusion, 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been shown to interact with various receptors in the brain and has shown promising results in preclinical studies. Further research is needed to determine the safety and efficacy of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in humans and to develop more selective and potent analogs of the compound.

Synthesis Methods

The synthesis of 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide involves the reaction of 1-(2-ethylphenyl)piperazine with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium borohydride to obtain 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide in high yield and purity. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.

Scientific Research Applications

4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been found to interact with various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. 4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide has been used in preclinical studies to investigate the mechanisms underlying drug addiction, depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-3-13-7-5-6-8-14(13)16-15(19)18-11-9-17(4-2)10-12-18/h5-8H,3-4,9-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGFTFBSTUSHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-ethylphenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.